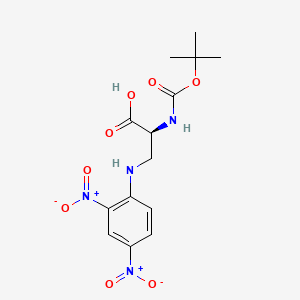
(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H18N4O8 and its molecular weight is 370.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid, also known as Boc-2-nitro-L-phenylalanine, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activities, including its potential applications in medicinal chemistry and biochemistry.
- Molecular Formula : C14H18N2O6
- Molecular Weight : 310.30 g/mol
- IUPAC Name : (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid
- CAS Number : 185146-84-3
Structure
The compound features a tert-butoxycarbonyl (Boc) protecting group and a dinitrophenyl moiety, which are critical for its biological activity. The presence of the nitro group is particularly significant, as it can influence the compound's reactivity and interaction with biological targets.
Research indicates that compounds similar to Boc-2-nitro-L-phenylalanine exhibit various biological activities, including:
- Antimicrobial Activity : The nitrophenyl group enhances the compound's ability to disrupt bacterial cell membranes.
- Cytotoxic Effects : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets require further investigation.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of Boc-protected amino acids. It was found that Boc-2-nitro-L-phenylalanine exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
- Antimicrobial Testing : In a comparative study on antimicrobial agents, Boc-2-nitro-L-phenylalanine displayed notable inhibitory effects against Gram-positive bacteria, outperforming several standard antibiotics .
- Enzyme Inhibition : Research focusing on enzyme kinetics revealed that Boc-2-nitro-L-phenylalanine acts as a competitive inhibitor for certain proteases, which could be leveraged in therapeutic applications .
Data Table: Biological Activities Summary
科学研究应用
Peptide Synthesis
The Boc protecting group allows for the selective deprotection of amino acids during peptide synthesis. This process is crucial for constructing peptides with specific sequences that can have therapeutic effects.
Key Points:
- Selective Deprotection : The Boc group can be removed under mild acidic conditions, facilitating the sequential addition of amino acids.
- Dinitrophenyl Group : This moiety can serve as a label or tag in peptides, aiding in purification and characterization.
Drug Development
Research has indicated that compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid may exhibit biological activity against various diseases, including cancer and bacterial infections.
Case Studies:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Some derivatives demonstrate efficacy against resistant strains of bacteria, providing a potential avenue for new antibiotic development.
Biochemical Probes
Due to its unique structure, this compound can be utilized as a biochemical probe to study enzyme activity and protein interactions.
Applications:
- Enzyme Inhibition Studies : The dinitrophenyl group may interact with specific enzymes, allowing researchers to analyze inhibition mechanisms.
- Protein Labeling : This compound can be used to label proteins for tracking and studying protein dynamics in living cells.
属性
IUPAC Name |
(2S)-3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O8/c1-14(2,3)26-13(21)16-10(12(19)20)7-15-9-5-4-8(17(22)23)6-11(9)18(24)25/h4-6,10,15H,7H2,1-3H3,(H,16,21)(H,19,20)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHQTCSLBRZQAC-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679786 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-(2,4-dinitroanilino)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214750-67-1 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-(2,4-dinitroanilino)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













